Rhodium(2+);tetraacetate;hydrate

Description

Historical Context and Significance of Dirhodium(II) Carboxylate Chemistry

The study of dirhodium(II) carboxylates dates back to the mid-20th century, with the elucidation of the structure of copper(II) acetate (B1210297) hydrate (B1144303) providing a foundational model for what would later be understood as the "paddlewheel" structure. However, it was in the 1960s that the chemistry of dirhodium(II) complexes truly began to flourish. The synthesis and characterization of dirhodium(II) tetraacetate, Rh₂(OAc)₄, marked a significant milestone. nih.gov

The initial recognition of the catalytic potential of dirhodium(II) compounds occurred in the 1970s when Teyssié and his group discovered that dirhodium(II) tetraacetate could effectively catalyze the decomposition of ethyl diazoacetate. nih.gov This discovery opened the door to a vast and diverse field of catalytic applications, particularly in transformations involving diazo compounds. These reactions include cyclopropanation, C-H insertion, and ylide formation, which have become powerful tools in synthetic organic chemistry. nih.govnih.govresearchgate.net

The significance of dirhodium(II) carboxylate chemistry extends beyond catalysis. These complexes have been investigated for their potential as antitumor agents, chemical sensors, and building blocks for supramolecular assemblies. nih.govmdpi.com The unique electronic structure and the presence of a rhodium-rhodium bond contribute to their interesting photochemical and photophysical properties. The development of chiral dirhodium(II) carboxylate complexes has been particularly impactful in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. canberra.edu.aumdpi.comresearchgate.net

Overview of Paddlewheel Coordination Geometry in Transition Metal Complexes

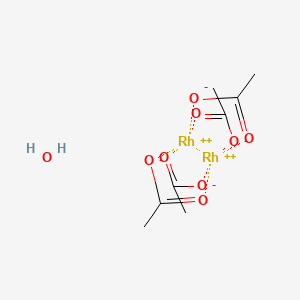

The defining structural feature of dirhodium(II) tetraacetate hydrate and its analogues is the paddlewheel coordination geometry. This arrangement is characterized by two metal centers in close proximity, bridged by four bidentate ligands, typically carboxylates. nih.govwisc.edu The metal ions and the four inner coordinating atoms of the bridging ligands are essentially coplanar.

Key features of the paddlewheel structure include:

Metal-Metal Bonding: A direct bond exists between the two rhodium atoms. In the case of dirhodium(II) tetraacetate, the Rh-Rh bond length is approximately 2.39 Å. wikipedia.org This metal-metal interaction is a key aspect of the electronic structure of these complexes. nih.gov

Bridging Ligands: Four carboxylate ligands span the two metal centers, with each ligand binding to both rhodium atoms. This arrangement creates a cage-like structure that is both rigid and stable. nih.gov

Axial Positions: Each rhodium atom has an available coordination site at the axial position, perpendicular to the plane of the metal atoms and bridging ligands. In dirhodium(II) tetraacetate hydrate, these positions are occupied by water molecules. wikipedia.orgwikipedia.org These axial ligands are often labile and can be readily exchanged with other Lewis bases, which is crucial for the catalytic activity of these complexes. nih.govmdpi.com

The paddlewheel geometry is not exclusive to rhodium and is observed in complexes of other transition metals such as copper(II), chromium(II), and ruthenium. wikipedia.orgnih.gov The electronic structure of these complexes, particularly the arrangement of molecular orbitals arising from the metal-metal interaction (σ, π, δ), dictates their reactivity and spectroscopic properties. nih.govacs.org

Scope and Research Focus of Rhodium(II) Tetraacetate Hydrate Chemistry

Research on rhodium(II) tetraacetate hydrate and its derivatives is multifaceted, encompassing fundamental studies of its structure and bonding, as well as the exploration of its applications in various chemical transformations.

Current research focuses on several key areas:

Catalysis: A primary focus remains on the development of new catalytic reactions and the improvement of existing ones. This includes enhancing the selectivity (chemo-, regio-, and enantioselectivity) of reactions such as C-H functionalization, cyclopropanation, and nitrene/carbene transfer reactions. nih.govresearchgate.netnih.gov The design and synthesis of new chiral ligands for asymmetric catalysis is a particularly active area of investigation. canberra.edu.aumdpi.comnih.gov

Mechanism and Intermediate Studies: Researchers are actively investigating the mechanisms of reactions catalyzed by dirhodium(II) complexes. This involves the characterization of reactive intermediates, such as metal-carbene and metal-nitrene species, to gain a deeper understanding of the catalytic cycle. nih.govcanberra.edu.au

Synthesis of Novel Complexes: There is ongoing interest in synthesizing new dirhodium(II) complexes with modified carboxylate ligands or different axial ligands. nih.govresearchgate.net The goal is to tune the electronic and steric properties of the catalyst to achieve desired reactivity and selectivity. researchgate.net

Supramolecular Chemistry and Materials Science: The rigid paddlewheel structure makes dirhodium(II) carboxylates excellent building blocks for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. mdpi.comresearchgate.net These materials have potential applications in gas storage, separation, and sensing.

The table below summarizes some key properties of dirhodium(II) tetraacetate hydrate.

| Property | Value |

| Chemical Formula | Rh₂(CH₃COO)₄(H₂O)₂ |

| Molar Mass | 441.99 g/mol wikipedia.org |

| Appearance | Emerald green powder wikipedia.org |

| Coordination Geometry | Octahedral (at each Rh center) wikipedia.orgwikipedia.org |

| Rh-Rh Bond Length | ~2.39 Å wikipedia.org |

| Solubility | Slightly soluble in polar solvents, including water wikipedia.org |

Properties

Molecular Formula |

C8H14O9Rh2 |

|---|---|

Molecular Weight |

460.00 g/mol |

IUPAC Name |

rhodium(2+);tetraacetate;hydrate |

InChI |

InChI=1S/4C2H4O2.H2O.2Rh/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H2;;/q;;;;;2*+2/p-4 |

InChI Key |

OFBRYPBEDXBJNJ-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Rh+2].[Rh+2] |

Origin of Product |

United States |

Synthetic Methodologies for Rhodium Ii Tetraacetate Hydrate and Its Derivatives

Conventional Synthetic Routes to Dirhodium(II) Tetraacetate

Preparation from Rhodium(III) Precursors (e.g., Rhodium(III) Chloride Hydrate)

The most common and well-established method for synthesizing dirhodium(II) tetraacetate involves the reaction of a rhodium(III) precursor, typically hydrated rhodium(III) chloride, with acetic acid. wikipedia.org The process generally requires heating the rhodium(III) salt in a mixture of acetic acid and an alcohol, such as methanol (B129727) or ethanol (B145695), which acts as both a solvent and a reducing agent. wikipedia.orgacs.org The rhodium(III) is reduced to rhodium(II), which then coordinates with the acetate (B1210297) ligands to form the characteristic paddlewheel structure. acs.org

The reaction can be summarized as follows: 2 RhCl₃·xH₂O + 8 CH₃COOH → [Rh₂(O₂CCH₃)₄] + 6 HCl + (2x+2) H₂O + 2 CH₃CHO

A typical laboratory-scale synthesis involves refluxing hydrated rhodium(III) chloride in glacial acetic acid. acs.org The resulting deep emerald-green solution is then concentrated, and the product is crystallized. acs.org The initial product may be an adduct with the solvent, such as [Rh(OOCCH₃)₂ (CH₃)₂CO]₂, which readily loses the solvent molecules upon drying to yield the anhydrous dimer. acs.org

| Reactants | Solvent/Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Rhodium(III) chloride hydrate (B1144303), Acetic acid | Methanol/Acetic acid mixture | Heating | Dirhodium(II) tetraacetate | Not specified | wikipedia.org |

| Rhodium(III) hydroxide (B78521) hydrate, Acetic acid | Glacial acetic acid | Reflux for 18 hours | Dirhodium(II) tetraacetate | 48% | acs.org |

| Rhodium(III) chloride hydrate, Acetic acid | Ethanol/Air | Reflux | Dirhodium(II) tetraacetate | Not specified | acs.org |

Ligand Metathesis Approaches for Analogous Carboxylates

Once dirhodium(II) tetraacetate is obtained, a variety of other dirhodium(II) carboxylates can be prepared through ligand exchange or metathesis reactions. This approach involves reacting dirhodium(II) tetraacetate with a different carboxylic acid, often in excess, to replace the acetate ligands. The yields for these substitution reactions are typically high, often nearly quantitative. wikipedia.org

This method is particularly useful for introducing chiral or bulky carboxylate ligands, which can fine-tune the catalytic properties of the dirhodium complex. nih.govnih.govresearchgate.net For instance, chiral ligands derived from amino acids have been successfully incorporated to create catalysts for asymmetric synthesis. nih.govnih.gov The general reaction is:

[Rh₂(O₂CCH₃)₄] + 4 RCOOH ⇌ [Rh₂(O₂CR)₄] + 4 CH₃COOH

The equilibrium is driven towards the product side by using an excess of the new carboxylic acid or by removing the acetic acid formed during the reaction. This strategy has been employed to synthesize a wide range of dirhodium(II) carboxylates with varying steric and electronic properties. nih.govnih.gov

Advanced and Scalable Synthesis Strategies

While conventional methods are effective for laboratory-scale synthesis, the development of more efficient, scalable, and milder synthetic routes is crucial for industrial applications.

Oxidative Rearrangement Techniques in Ligand Synthesis

An innovative approach to synthesizing sterically demanding carboxylate ligands for dirhodium(II) complexes involves the oxidative rearrangement of 1,3-diketones. acs.orgnih.gov This strategy has proven beneficial for the process-scale production of all-carbon quaternary carboxylates, which are precursors to highly effective rhodium(II) catalysts. acs.org For example, a tetraketone intermediate can be synthesized from acetylacetone (B45752) and subsequently undergo a double oxidative rearrangement to form the desired dicarboxylic acid ligand. acs.org Although the direct oxidative rearrangement of some tetraketone substrates using LiOH and H₂O₂ proved ineffective, this methodology represents a significant advancement in ligand synthesis for creating congested carboxylates. acs.org

Reductive Ligation Processes for Dirhodium(II) Complex Formation

Reductive ligation offers a direct and mild protocol for the synthesis of dirhodium(II) complexes from rhodium(III) precursors. acs.orgnih.gov This method addresses some of the challenges of conventional routes, such as the need for large excesses of the carboxylate ligand and the formation of rhodium(0) byproducts. acs.org The process involves the in-situ reduction of Rh(III) to Rh(II) in the presence of the desired carboxylate ligand.

Recent studies have shown that the use of specific inorganic additives can significantly improve the efficiency of this process. acs.org For example, in the synthesis of Rh₂(esp)₂, a direct reaction of the ligand with RhCl₃·xH₂O under conventional conditions leads to significant rhodium black formation. acs.org However, by employing a reductive ligation strategy with key inorganic additives, the over-reduction to rhodium(0) is suppressed, allowing for the synthesis in a single operation with a much smaller excess of the carboxylate ligand. acs.org

Influence of Inorganic Additives on Synthesis Efficiency and Selectivity

The role of inorganic additives in the synthesis of dirhodium(II) carboxylates has been shown to be critical for improving both yield and process robustness, particularly in scalable syntheses. acs.org Additives can influence the solubility of the rhodium(III) precursor and stabilize intermediate species.

In a notable example, the use of lithium salts like LiCl and Li₂CO₃ was found to be highly beneficial. acs.org LiCl enhances the solubility of rhodium(III) chloride, likely by forming a more stable tetrachlororhodate complex, which serves as a reservoir for the rhodium(III) ions. acs.org Li₂CO₃ was identified as offering the best balance of efficiency, cost, and process mass intensity. acs.org It is believed that carbonate anions can act as surrogate ligands, stabilizing multinuclear intermediates. acs.org The combination of these additives allows for a mild and direct synthesis of various dirhodium(II) monocarboxylates from RhCl₃·xH₂O in high yields. acs.org

| Additive | Effect | Proposed Role | Reference |

|---|---|---|---|

| LiCl | Enhances yield and process robustness, especially in large-scale reactions. | Increases solubility of RhCl₃ by forming a stable tetrachlororhodate reservoir. | acs.org |

| Li₂CO₃ | Offers the best balance of efficiency, cost, and process mass intensity. | May stabilize multinuclear intermediates as a surrogate ligand. | acs.org |

Synthesis of Heteroleptic and Chiral Dirhodium(II) Complexes

The creation of heteroleptic and chiral dirhodium(II) complexes is a sophisticated endeavor that allows for the fine-tuning of the catalyst's steric and electronic properties. This tailored approach is critical for achieving high enantioselectivity in various chemical reactions. The general strategy involves the sequential or competitive substitution of the acetate ligands on a dirhodium(II) core with chiral carboxylates, carboxamidates, or other suitable ligands.

A prevalent method for synthesizing chiral heteroleptic rhodium(II) tetracarboxylate catalysts involves a ligand exchange reaction. acs.org This process typically starts with a homoleptic dirhodium(II) complex, such as dirhodium(II) tetraacetate, which is then treated with a chiral ligand. The reaction conditions, such as temperature and solvent, can be manipulated to control the degree of ligand exchange, leading to a mixture of products with varying numbers of chiral ligands. acs.org For instance, a chlorinated TCPT (tetrachlorophthaloyl) unit has been effectively used as a polarity-control group, which facilitates the isolation of specific heteroleptic complexes from a mixture of up to six potential products. acs.orgCurrent time information in Bangalore, IN.

Another innovative approach introduces a new dimension to catalyst design by creating dirhodium paddlewheel complexes that are chiral at the metal centers, even when using achiral ligands. nih.govacs.org This is achieved by employing a specific arrangement of different achiral bridging ligands. For example, a complex with three distinct achiral μ-bridging equatorial ligands can result in a chiral arrangement around the two rhodium centers. nih.govacs.org The synthesis of such a catalyst can be challenging due to the difficulty of selectively introducing different equatorial ligands. A successful strategy involves the initial reaction of [Rh₂(acam)₄] (where acam is acetamidate) with neat trifluoroacetic acid under carefully controlled conditions to yield a heteroleptic intermediate. This intermediate is then reacted with a dicarboxylic acid to form the final chiral-at-metal complex. nih.govacs.org

The development of dirhodium(II) catalysts derived from amino acids has also been a significant area of research. A novel approach focuses on tailoring the steric environment of the catalyst by reducing the local symmetry of the ligand's N-heterocyclic tether. researchgate.net This strategy led to the discovery of [Rh₂(S-tert-PTTL)₄], a highly selective catalyst for cyclopropanation reactions. researchgate.net The synthesis of such catalysts underscores the importance of ligand stereo-purity for constructing a symmetric chiral cavity, which is essential for reliable enantioselective catalysis. researchgate.net

The rational design of stereochemically controlled dirhodium(II) catalysts is a systematic process aimed at creating catalysts with predictable and high levels of stereoselectivity. This design process is heavily reliant on understanding the relationship between the three-dimensional structure of the catalyst and the mechanism of the catalytic reaction. Key design principles include the manipulation of ligand symmetry, steric hindrance, and electronic effects.

The steric bulk of the ligands is another critical factor. Sterically demanding ligands can create a more defined chiral pocket around the active site, forcing the substrate to approach in a specific orientation and thus enhancing enantioselectivity. nih.govnih.gov For example, in the cyclopropanation of alkenes with α-alkyl-α-diazoesters, the use of sterically demanding triphenylacetate (TPA) ligands on the dirhodium core was found to be uniquely effective in imparting high diastereoselectivity by suppressing side reactions like β-hydride elimination. nih.gov Similarly, bulky triarylcyclopropane carboxylate (TPCP) catalysts, such as Rh₂(S-BTPCP)₄, have demonstrated the importance of steric congestion in promoting vinylogous reactivity and achieving high enantioselectivity in [3+2] cycloaddition reactions. nih.gov

The following table provides examples of how different chiral dirhodium(II) catalysts, designed with specific steric and electronic properties, perform in asymmetric cyclopropanation reactions.

| Catalyst | Alkene | Diazo Compound | Yield (%) | ee (%) | Reference |

| Rh₂(S-DOSP)₄ | Styrene (B11656) | Ethyl 2-diazo-4-phenylbut-3-enoate | 95 | 98 | nih.gov |

| Rh₂(R-p-Ph-TPCP)₄ | Styrene | Methyl 2-diazo-2-phenylacetate | >99 | 99 | nsf.gov |

| Rh₂(S-biTISP)₂ | (E)-1-phenylprop-1-ene | tert-butyl 2-diazo-5-phenylpent-4-enoate | 32 | 82 | nih.gov |

| Rh₂(S-BTPCP)₄ | (E)-1-phenylprop-1-ene | tert-butyl 2-diazo-5-phenylpent-4-enoate | 75 | 94 | nih.gov |

| Rh₂(S-PTAD)₄ | 1-Octene | Methyl 2-diazo-2-phenylacetate | 85 | 92 | nih.gov |

| Rh₂(S-TPPTTL)₄ | Cyclohexene | 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate | >95 | 95 | nsf.gov |

Interactive Data Table: Performance of Chiral Dirhodium(II) Catalysts in Asymmetric Cyclopropanation

You can filter and sort the data by clicking on the column headers.

Interligand Interactions: The rational design of catalysts can also exploit non-covalent interactions between ligands to control reactivity and selectivity. A notable example is the development of heteroleptic dirhodium complexes where an interligand hydrogen bond plays a critical role. acs.org In a catalyst containing three chiral carboxylate ligands and one achiral acetamidate ligand, a hydrogen bond between the NH group of the amidate and the ester carbonyl of the rhodium carbene intermediate was found to be essential for high stereocontrol in cyclopropanation reactions with α-stannylated α-diazoacetates. acs.org This demonstrates a sophisticated level of design where the ligands not only create a chiral environment but also actively participate in the stereodetermining transition state.

The following table showcases the effect of modifying the fourth, achiral ligand on the enantioselectivity of the cyclopropanation reaction, highlighting the importance of the hydrogen-bonding amidate ligand.

| Catalyst (Rh₂(Chiral Ligand)₃(Achiral Ligand)) | Achiral Ligand | Yield (%) | ee (%) | Reference |

| C1 | Acetamidate | 92 | 94 | acs.org |

| C2 | Trifluoroacetamidate | 88 | 93 | acs.org |

| C5a | Acetate | 95 | 25 | acs.org |

| C5b | Trifluoroacetate (B77799) | 93 | 15 | acs.org |

Interactive Data Table: Effect of the Fourth Ligand on Enantioselectivity in Heteroleptic Dirhodium(II) Catalysts

You can filter and sort the data by clicking on the column headers.

Through these examples, it is evident that the rational design and preparation of stereochemically controlled dirhodium(II) catalysts is a multifaceted process. It involves a deep understanding of structural features, reaction mechanisms, and the subtle interplay of steric and electronic effects to achieve catalysts with superior performance for asymmetric synthesis.

Structural Elucidation and Bonding Characteristics

Core Paddlewheel Framework Architecture

The fundamental structure of rhodium(II) acetate (B1210297) dihydrate is the "paddlewheel" or "Chinese lantern" configuration. nih.gov This arrangement consists of a dinuclear rhodium core where the two rhodium atoms are held in close proximity by four bridging acetate ligands. nih.gov This core structure is a hallmark of many dimetal tetracarboxylate complexes and is responsible for many of its characteristic properties.

A defining feature of the paddlewheel structure is the direct bond between the two rhodium(II) ions. nih.gov This Rh-Rh single bond is formed from the overlap of the d-orbitals of the two metal centers. researchgate.netresearchgate.net The electronic configuration for the dirhodium(II) core in adducts with oxygen and nitrogen donor ligands, such as the hydrate (B1144303), is generally accepted to be σ²π⁴δ²δ²π⁴. acs.orgresearchgate.net This configuration results in a formal bond order of one, consistent with a single Rh-Rh bond. researchgate.netresearchgate.net

The length of this metal-metal bond is a sensitive indicator of the electronic environment. In the dihydrate form, the Rh-Rh bond distance is approximately 2.39 Å (or 239 pm). wikipedia.orgwikipedia.org This distance can vary depending on the nature of the ligands attached to the axial positions of the rhodium ions. researchgate.net For instance, the coordination of different Lewis bases can cause this bond to lengthen, with observed distances ranging from 2.38 to 2.52 Å. researchgate.net The greater the σ-basicity of the axial ligand, the more the Rh-Rh bond is lengthened due to a trans-influence effect. datapdf.com

In the hydrated form, each rhodium atom is coordinated to a water molecule in the axial position, perpendicular to the plane of the four rhodium-oxygen bonds. wikipedia.org This completes an octahedral coordination geometry for each rhodium center. nih.govwikipedia.org These axially coordinated water molecules are labile and can be readily exchanged for a wide variety of other Lewis bases, such as pyridines, phosphines, and amino acids. acs.orgwikipedia.orgrsc.org

This ligand exchange is a dynamic process. acs.org The substitution of these axial ligands is typically a rapid process, and the stability of the resulting adducts correlates well with the σ-donor strength of the incoming ligand. acs.orgosti.gov The mechanism for this substitution is proposed to be dissociative, where the coordinated solvent molecule detaches before the new ligand binds. osti.gov The nature of these axial ligands significantly influences the electronic properties and reactivity of the dirhodium core. acs.orgacs.org

The four acetate (CH₃COO⁻) groups act as bridging ligands, each spanning the two rhodium ions. nih.govwikipedia.org The oxygen atoms of the carboxylate groups bond to the rhodium ions in the equatorial positions, creating the characteristic paddlewheel framework. nih.gov This bridging is crucial for maintaining the dinuclear structure and holding the rhodium atoms at a distance that allows for metal-metal bonding. nih.gov

Spectroscopic and Diffraction Techniques in Structural Analysis

A combination of advanced analytical techniques is employed to fully characterize the three-dimensional structure and bonding of rhodium(II) acetate dihydrate.

X-ray crystallography has been indispensable in determining the precise molecular structure of rhodium(II) acetate dihydrate. wikipedia.orgdatapdf.com Single-crystal X-ray diffraction studies have provided detailed information on bond lengths and angles. datapdf.com These studies confirmed the dimeric paddlewheel structure, the Rh-Rh bond length of approximately 2.3855 Å, and the coordination of water molecules at the axial positions. wikipedia.org The crystal system for the dihydrate is monoclinic, with the space group C2/c. wikipedia.org

Crystallographic data from various adducts have demonstrated how the Rh-Rh bond length and the axial Rh-ligand bond distances change with different coordinated species. datapdf.comrsc.orgmdpi.com For example, the Rh-Rh bond lengthens to 2.427(1) Å in the triphenylarsine (B46628) adduct and 2.4108(3) Å in a bis-DBU adduct. rsc.orgmdpi.com Powder X-ray diffraction can also be used to identify the compound and analyze its crystalline phase. nih.gov

| Compound | Rh-Rh Bond Length (Å) | Axial Ligand | Axial Rh-Ligand Bond Length (Å) | Crystal System | Reference |

|---|---|---|---|---|---|

| Dirhodium tetraacetate dihydrate | 2.3855(5) | H₂O | ~2.30 | Monoclinic | wikipedia.org |

| Dirhodium tetraacetate bis(pyridine) | 2.3963(2) | Pyridine | 2.227(2) (avg) | Monoclinic | datapdf.com |

| Dirhodium tetraacetate bis(triphenylstibine) | 2.421(4) | SbPh₃ | 2.732(4) | - | rsc.org |

| Dirhodium tetraacetate bis(triphenylarsine) | 2.427(1) | AsPh₃ | 2.576(1) | - | rsc.org |

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure around the rhodium atoms, both in crystalline and non-crystalline states. nims.go.jpwikipedia.org The Rh K-edge (around 23220 eV) is often used for these studies. researchgate.net Extended X-ray Absorption Fine Structure (EXAFS) analysis provides information about the coordination number and distances of neighboring atoms to the rhodium center. mdpi.com

EXAFS studies can confirm the Rh-Rh and Rh-O bond distances determined by crystallography and can also be used to study structural changes in solution or during reactions. researchgate.netnih.gov For example, in a study of methionine binding to dirhodium(II) tetraacetate, EXAFS was used to determine a mean Rh-Rh distance of 2.55 ± 0.02 Å in the resulting product, indicating a significant structural change upon equatorial ligand substitution. nih.gov X-ray Absorption Near Edge Structure (XANES), the region close to the absorption edge, provides information on the oxidation state and coordination geometry of the rhodium ions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁰³Rh NMR, ¹H NMR, ¹³C NMR, CPMAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of rhodium(II) tetraacetate hydrate in both solution and the solid state. Different nuclei provide complementary information about the metallic core and the organic ligands.

¹⁰³Rh NMR: The ¹⁰³Rh nucleus, with 100% natural abundance and a spin of 1/2, is theoretically well-suited for NMR. huji.ac.ilnorthwestern.edu However, its practical application is hampered by a very low magnetogyric ratio and dismal sensitivity, leading to significant challenges in direct detection. huji.ac.ilcopernicus.orgresearchgate.net The chemical shifts for ¹⁰³Rh span an immense range of approximately 12,000 ppm, making it a highly sensitive probe of the electronic environment at the metal center. northwestern.eduacs.org

To overcome the low sensitivity, modern techniques focus on indirect detection through protons. huji.ac.il A proton-detected triple resonance experiment, H(C)Rh, has been successfully employed to measure the ¹⁰³Rh chemical shifts in dirhodium tetracarboxylate "paddlewheel" compounds, which were previously difficult to analyze. acs.org In the solid state, robust protocols using broadband adiabatic inversion-cross polarization (BRAIN-CP) pulse sequences have enabled the acquisition of high-quality ¹⁰³Rh solid-state NMR (SSNMR) spectra. rsc.org For rhodium paddlewheel complexes, a significant chemical shift anisotropy of around |Δσ| ~ 9900 ppm has been reported, which provides detailed information about the electronic structure and symmetry around the rhodium nucleus. copernicus.org

¹H and ¹³C NMR: ¹H and ¹³C NMR are routinely used to characterize the acetate ligands. The ¹H NMR spectrum typically shows a single resonance for the twelve equivalent methyl protons, while the ¹³C NMR spectrum shows signals for the methyl and carboxylate carbons. In a study using deuterated acetonitrile (B52724) as the solvent, the ¹³C{¹H} NMR spectrum of dirhodium tetraacetate showed distinct signals for these carbons. acs.org These spectra confirm the symmetrical nature of the four bridging acetate groups.

CPMAS NMR: Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a solid-state technique essential for analyzing insoluble materials or polymeric structures. For adducts of rhodium(II) tetraacetate with diamine ligands, ¹³C and ¹⁵N CPMAS NMR studies have been instrumental. nih.gov The results from these experiments indicated an axial coordination mode and the formation of regular oligomeric chains, providing insights into the supramolecular structure that are inaccessible through solution NMR. nih.gov

Interactive Table: Representative NMR Data for Dirhodium Tetraacetate Click on the headers to learn more about each NMR technique.

| Nucleus | Technique | Typical Chemical Shift (ppm) | Information Obtained |

| ¹H | Solution NMR | ~1.9 ppm | Characterization and equivalence of acetate methyl groups. |

| ¹³C | Solution NMR | ~23 ppm (CH₃), ~190 ppm (COO) | Confirms the structure of the acetate ligands and their binding mode. |

| ¹⁰³Rh | Indirect Detection / SSNMR | ~1000-12000 ppm range | Probes the electronic environment of the Rh-Rh core; highly sensitive to axial and equatorial ligands. |

| ¹³C | CPMAS NMR | Varies with adduct | Elucidates structure and coordination in the solid state, especially for polymers. |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and the presence of axial ligands.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for characterizing the vibrational modes of rhodium(II) tetraacetate hydrate. It is particularly useful for confirming the coordination mode of the carboxylate ligands. researchgate.netuni-konstanz.de The key diagnostic bands are the antisymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻). The separation between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode. For the bridging bidentate coordination found in the paddlewheel structure of dirhodium tetraacetate, this separation is relatively small compared to that of monodentate or ionic carboxylates. researchgate.net

DFT calculations have been used to compute and assign the IR spectra for rhodium(II) tetracarboxylate complexes, showing good agreement with experimental data. researchgate.net A study on various rhodium(II) acetate adducts provided a comparison of key experimental and computed vibrational frequencies. uni-konstanz.de

Interactive Table: Key FTIR Vibrational Frequencies for Dirhodium Tetraacetate Click on a band to see its significance.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Significance |

| νₐₛ(COO) | ~1580-1600 cm⁻¹ | Antisymmetric C=O stretch of the bridging acetate. |

| νₛ(COO) | ~1420-1440 cm⁻¹ | Symmetric C-O stretch of the bridging acetate. |

| Δν (νₐₛ - νₛ) | ~160-180 cm⁻¹ | The magnitude of this separation is characteristic of a bridging carboxylate ligand. |

| ν(Rh-O) | ~350-400 cm⁻¹ | Stretching vibration of the Rhodium-Oxygen bond. |

| ν(Rh-Rh) | ~300 cm⁻¹ | DFT calculations suggest the Rh(II)-Rh(II) stretching vibration occurs around this frequency. researchgate.net |

Note: Frequencies are approximate and can be influenced by the physical state (solid/solution) and axial ligation.

Theoretical and Computational Structural Studies

Theoretical and computational methods are indispensable for a deeper understanding of the electronic structure, bonding, and reactivity of rhodium(II) tetraacetate, providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively applied to study dirhodium tetraacetate and its derivatives. nih.govresearchgate.net These calculations provide detailed information on geometric parameters, electronic configurations, and spectroscopic properties.

Key findings from DFT studies include:

Geometric Optimization: DFT calculations, often using functionals like B3LYP, can accurately predict the geometry of the molecule, including the critical Rh-Rh bond length and the coordination environment. researchgate.net

Electronic Structure: Calculations have been used to investigate the nature of the chemical bonds and the ground state electronic configuration, which is determined to be σ²π⁴δ²δ²π⁴, corresponding to a formal Rh-Rh single bond. uni-konstanz.de Analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the compound's reactivity and electronic transitions. uni-konstanz.de

Spectroscopic Properties: DFT is used to calculate and help assign vibrational frequencies from FTIR spectra. researchgate.netuni-konstanz.de Furthermore, relativistic DFT calculations are crucial for computing the ¹⁰³Rh chemical shift tensors, which are then compared with experimental SSNMR data to build a comprehensive understanding of the structure-spectroscopy relationship. rsc.org

Reactivity and Mechanism: DFT studies have clarified the unexpected reactivity of dirhodium tetraacetate when bound to proteins, showing that binding can trigger hydrolysis and subsequent ligand exchange at the equatorial positions. unina.it

Molecular Mechanics (MM) Simulations

While specific studies focusing solely on Molecular Mechanics (MM) simulations for rhodium(II) tetraacetate hydrate are less common in the literature than DFT studies, the principles of MM are applied within the broader context of molecular dynamics (MD) simulations. MD simulations use force fields, which are based on molecular mechanics principles, to simulate the movement of atoms over time. researchgate.netcardiff.ac.uk

For a system like dirhodium tetraacetate hydrate, MM and MD simulations can be used to:

Study Solvation: Simulate the explicit interaction of the complex with water molecules, investigating the structure of the hydration shells and the dynamics of axial water ligand exchange.

Analyze Conformational Dynamics: While the core paddlewheel structure is rigid, MM can model the flexibility of the peripheral methyl groups of the acetate ligands.

Model Intermolecular Interactions: In the solid state or in adducts, MM can be used to study packing forces, hydrogen bonding (e.g., from axial water ligands), and other non-covalent interactions that define the supramolecular architecture.

Simulate Binding Events: Model the docking and interaction of the dirhodium complex with larger substrates or biological macromolecules, providing insights into the initial steps of catalytic cycles or binding processes.

These simulations rely on parameterized force fields to describe the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded (van der Waals and electrostatic) interactions.

Coordination Chemistry and Ligand Exchange Dynamics

Formation of Adducts with Lewis Bases and Donor Solvents

The axial positions of dirhodium(II) tetraacetate are readily occupied by a wide array of Lewis bases, leading to the formation of 2:1 adducts. wikipedia.org These reactions are typically facile and involve the coordination of donor atoms such as nitrogen, oxygen, sulfur, and phosphorus to the rhodium centers. The nature of the Lewis base can influence the electronic properties and the length of the Rh-Rh bond, which typically varies from 2.38 to 2.52 Å. researchgate.net

Nitrogen-containing ligands, in particular, show a strong affinity for the axial sites. mdpi.com For instance, the reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) results in the formation of [Rh₂(μ-O₂CCH₃)₄(DBU)₂], where the DBU ligand coordinates through its imido-nitrogen atom. mdpi.com Similarly, multifunctional nitrogenous ligands like 1,2-diazabicyclo nih.govnih.govnih.govoctane, pyrazine, and pyrimidine (B1678525) can form 1:1 polymeric chains with the dirhodium unit. nih.gov The formation of these adducts can be monitored by techniques such as UV-vis spectroscopy, which reveals shifts in the π(Rh₂) to σ(Rh₂) transition upon coordination. mdpi.comresearchgate.net

The coordination of phosphines and phosphites to the axial positions has also been extensively studied. In acetonitrile (B52724), the substitution of axially coordinated solvent molecules by these ligands occurs via a dissociative mechanism. osti.gov The stability of the resulting mono- and bis-adducts is primarily dependent on the σ-donor strength of the phosphorus ligand. osti.gov X-ray crystallography of adducts with triphenylstibine, triphenylarsine (B46628), and dibenzyl sulphide reveals Rh-Rh bond lengths ranging from 2.406 to 2.427 Å. rsc.org

Interactive Table: Selected Adducts of Dirhodium(II) Tetraacetate with Lewis Bases

| Lewis Base | Adduct Formula | Rh-Rh Bond Length (Å) | Rh-Donor Atom Bond Length (Å) |

| Triphenylstibine | [Rh₂(O₂CMe)₄(SbPh₃)₂] | 2.421(4) | 2.732(4) (Rh-Sb) |

| Triphenylarsine | [Rh₂(O₂CMe)₄(AsPh₃)₂] | 2.427(1) | 2.576(1) (Rh-As) |

| Dibenzyl sulphide | [Rh₂(O₂CMe)₄{S(CH₂Ph)₂}₂] | 2.406(3) | 2.561(5) (Rh-S) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | 2.2681(3) (Rh-N) |

Substitution Reactions of Bridging Acetate (B1210297) Ligands with Other Carboxylates and Ligands

The bridging acetate ligands of dirhodium(II) tetraacetate can be substituted by other carboxylates, a reaction that often proceeds to near-quantitative yields. wikipedia.org This ligand exchange process is a key method for synthesizing a variety of dirhodium(II) paddlewheel complexes with tailored properties. researchgate.net The exchange typically involves a three-step sequence: coordination of the incoming ligand to an axial position, protonation of a bridging acetate ligand, and subsequent release of acetic acid with the formation of a new bridge. researchgate.net

For example, heating dirhodium(II) tetraacetate with methoxyacetic acid leads to the formation of [Rh₂(μ–O₂CCH₂OMe)₄(THF)₂] upon recrystallization from THF. nih.gov Similarly, the trifluoroacetate (B77799) ligand, being more labile, is often used in reactions where ligand exchange is desired. researchgate.netrsc.org The replacement of acetate with more electron-withdrawing carboxylates, such as trifluoroacetate, enhances the Lewis acidity of the dirhodium center. wikipedia.org

Furthermore, reactions with certain ligands can lead to the substitution of acetate groups under specific conditions. For instance, the reaction with tris(2-benzo[b]thienyl)phosphine in low acidic solutions can result in the replacement of one or two acetate ligands by the cyclometalated phosphine (B1218219). nih.gov In a different scenario, using pure acetic acid as the solvent followed by the addition of chloride can lead to products where acetate ligands are substituted by both the thienylphosphine and chloride ions. nih.gov

Interactions with Biologically Relevant Ligands and Macromolecules

The interaction of dirhodium(II) tetraacetate with biological molecules is a significant area of research, driven by its potential applications in medicinal chemistry. mdpi.comnih.gov These interactions can involve coordination to amino acids, peptides, and proteins, often leading to changes in the structure and reactivity of both the rhodium complex and the biomolecule.

Coordination with Amino Acids and Peptides (e.g., Methionine, Cysteine, Imidazole)

Dirhodium(II) tetraacetate interacts with amino acids containing heteroatoms in their side chains, such as cysteine, histidine, and methionine, resulting in noticeable color changes. nih.gov The interaction with methionine (HMet) is particularly noteworthy. Initially, methionine coordinates reversibly to the axial positions of the dirhodium complex through its sulfur atom. nih.gov Subsequently, an irreversible displacement of two bridging acetate groups can occur, especially at elevated temperatures, to form [Rh₂(CH₃COO)₂(S,N,O-Met)₂]. nih.gov This process can eventually lead to the cleavage of the Rh-Rh bond. nih.gov

The reaction with cysteine and its derivatives, as well as glutathione, often leads to the oxidation of the dirhodium(II) core to form Rh(III)-containing species. mdpi.comnih.gov In some cases, the carboxylate groups of aspartic or glutamic acid residues in peptides can replace the acetate ligands of the dirhodium complex. nih.gov The imidazole (B134444) side chain of histidine is also a common coordination site for the dirhodium unit. mdpi.comnih.gov

Binding Modes and Structural Changes upon Interaction with Proteins (e.g., Lysozyme (B549824), RNase A)

In contrast, the reaction with hen egg white lysozyme (HEWL) is more extensive and can lead to the partial breakdown of the dirhodium complex. mdpi.comnih.gov Structural studies have revealed multiple binding sites on HEWL. A mononuclear rhodium center coordinates to the side chains of Arg14 and His15. mdpi.com Dimeric Rh-Rh units are found bound to the side chains of Asp18, Asp101, Asn93, and Lys96, while another dirhodium unit with a longer Rh-Rh distance interacts with the C-terminal carboxylate and the side chain of Lys13. mdpi.com These findings highlight that the reactivity of dirhodium tetracarboxylates with proteins can vary significantly, from simple axial coordination to complex decomposition and binding of various rhodium-containing fragments. mdpi.comnih.gov

Interactive Table: Interaction of Dirhodium(II) Tetraacetate with Proteins

| Protein | Binding Site(s) | Observed Outcome |

| Bovine Pancreatic Ribonuclease (RNase A) | Side chains of two His residues | Axial coordination, retention of acetate ligands, no major change in protein structure. mdpi.comnih.gov |

| Hen Egg White Lysozyme (HEWL) | Arg14, His15, Asp18, Asp101, Asn93, Lys96, C-terminal carboxylate, Lys13 | Partial breakdown of the complex, binding of mononuclear and dinuclear Rh fragments. mdpi.comnih.gov |

| Human Serum Albumin (HSA) | His, Lys, and Cys side chains | Decomposition of the complex and oxidation to Rh(III), which then binds to the protein. rsc.org |

Formation of Heterometallic Dirhodium Systems and Coordination Polymers

The axial coordination sites of dirhodium(II) tetraacetate can be utilized to construct heterometallic systems and coordination polymers. nih.gov By using bridging ligands that can coordinate to the dirhodium units, one-dimensional polymers can be synthesized. nih.gov A common strategy involves using cyanidometallate complexes as bridging ligands, which can lead to a variety of structures with interesting magnetic or luminescent properties. nih.gov

For example, heterometallic coordination polymers can be formed where different metal complexes connect the dirhodium units. nih.gov While the number of such heterometallic coordination polymers based on rhodium(II) carboxylates is still relatively limited, the approach holds promise for the design of new materials. nih.gov The synthesis often involves the reaction of the dirhodium carboxylate with a suitable metalloligand. For instance, heteronuclear dirhodium-gold anionic complexes have been prepared, forming both polymeric chains and discrete units. nih.gov These structures are often stabilized by weak interactions, such as CH⋯O and CH⋯N contacts, between the dirhodium units and other components of the crystal lattice. nih.gov

Catalytic Applications in Organic Synthesis

General Principles of Rhodium(II)-Catalyzed Transformations

At the heart of rhodium(II) catalysis is the compound's capacity to activate diazo compounds, leading to the formation of rhodium-associated carbene and carbenoid species. These intermediates are the linchpins for a host of subsequent chemical reactions. Similarly, the catalyst can engage with other precursors to mediate nitrene and oxo-transfer reactions, further broadening its synthetic scope.

Generation and Reactivity of Metal Carbene and Carbenoid Intermediates

The interaction of dirhodium tetraacetate with a diazo compound initiates the catalytic cycle. This process involves the coordination of the diazo compound to a rhodium center, followed by the expulsion of nitrogen gas to generate a rhodium carbene intermediate. wikipedia.org These metal carbenes are electrophilic species that exhibit a rich and diverse reactivity profile. Their reactivity can be modulated by the electronic properties of the carbene substituents and the ligands on the rhodium catalyst. caltech.edu

The generated rhodium carbenoids can participate in a wide array of transformations, including cyclopropanations, C-H insertions, and X-H insertions. The choice of reaction pathway is influenced by the substrate and the specific rhodium catalyst employed. While rhodium(II) acetate (B1210297) is a workhorse catalyst, modifications to the carboxylate ligands can fine-tune the catalyst's steric and electronic properties, thereby influencing the selectivity of the reaction. caltech.edunih.gov For instance, sterically demanding ligands can suppress side reactions like β-hydride elimination. nih.gov The electrophilicity of the carbene is a key determinant of its reactivity, with acceptor-substituted carbenes being highly reactive. illinois.edu

Table 1: Key Transformations Mediated by Rhodium Carbene Intermediates

| Transformation | Description | Key Features |

| Cyclopropanation | Addition of the carbene to an alkene to form a cyclopropane (B1198618) ring. | Broad substrate scope, including electron-rich, neutral, and electron-poor olefins. wikipedia.org The stereochemistry of the alkene is generally retained. wikipedia.org |

| C-H Insertion | Insertion of the carbene into a carbon-hydrogen bond. | Enables the direct functionalization of C-H bonds, a challenging transformation. The regioselectivity can be influenced by the catalyst and substrate. illinois.edumdpi.com |

| X-H Insertion | Insertion of the carbene into a heteroatom-hydrogen bond (e.g., N-H, O-H, S-H). | Provides a direct route to α-substituted carbonyl compounds and amino acid derivatives. arkat-usa.orgsemanticscholar.org |

| Ylide Formation | Reaction with heteroatom-containing compounds to form ylides. | These ylides can undergo subsequent rearrangements or cycloadditions. |

Metal Nitrene and Oxo-Transfer Reactions

Beyond carbene chemistry, dirhodium tetraacetate is also a competent catalyst for reactions involving nitrene and oxo transfer. The generation of a rhodium nitrene species typically occurs through the reaction of the catalyst with a nitrene precursor, such as an iminoiodinane or an azide. nih.gov This intermediate is central to C-H amination reactions, providing a direct method for the formation of C-N bonds. nih.gov The mechanism is generally believed to proceed through a concerted C-H insertion. nih.gov

Computational studies have been instrumental in elucidating the mechanistic details of these transformations. For instance, in C-H amination with N-mesyloxycarbamates, the reaction is thought to proceed via a closed-shell singlet Rh-nitrene species. nih.gov The catalytic cycle involves the coordination of the carbamate (B1207046) to the rhodium catalyst, followed by the formation of the nitrenoid species. nih.gov

Specific Reaction Pathways and Substrate Scope

The versatility of dirhodium tetraacetate is showcased in its application to a range of specific and highly valuable organic reactions. These transformations often proceed with high levels of chemo-, regio-, and stereoselectivity.

Intramolecular and Intermolecular Cyclopropanation Reactions (Alkenes, Aromatic Systems)

Rhodium(II)-catalyzed cyclopropanation is a powerful method for the synthesis of three-membered rings. The reaction can be performed in both an intramolecular and intermolecular fashion. A wide variety of alkenes, including those that are electron-rich, neutral, and even electron-deficient, can be effectively cyclopropanated using diazo compounds in the presence of dirhodium tetraacetate. wikipedia.orgnih.gov The reaction is generally concerted, leading to the retention of the alkene's stereochemistry. wikipedia.org

While simple diazoacetates are common substrates, the scope of the diazo component has been expanded to include α-alkyl-α-diazoesters, although these can be prone to side reactions like β-hydride elimination. nih.gov The choice of rhodium catalyst can be crucial in controlling the outcome of the reaction. For example, dirhodium tetra(triphenylacetate) (Rh2(TPA)4) has been shown to be effective in promoting diastereoselective cyclopropanations with α-alkyl-α-diazoesters. nih.gov The reaction has also been extended to the cyclopropanation of aromatic systems, leading to the formation of bicyclic structures.

Table 2: Examples of Rhodium(II)-Catalyzed Cyclopropanation Reactions

| Diazo Compound | Alkene/Arene | Catalyst | Product Type | Reference |

| Ethyl diazoacetate | Styrene (B11656) | Rh₂(OAc)₄ | Phenylcyclopropane carboxylate | wikipedia.org |

| α-Alkyl-α-diazoesters | Substituted styrenes | Rh₂(TPA)₄ | Diastereoselective cyclopropanes | nih.gov |

| Ene-yne-imino ether | Alkenes | [Rh(OAc)₂]₂ | (2-pyrrolyl)cyclopropanes | acs.org |

| Aryldiazoacetates | Electron-deficient alkenes | Rh₂(S-TCPTAD)₄ | Highly stereoselective cyclopropanes | nih.govrsc.org |

Regioselective and Regiospecific Carbon-Hydrogen (C-H) Insertion Reactions

The direct functionalization of otherwise unreactive C-H bonds is a significant challenge in organic synthesis. Rhodium(II)-catalyzed C-H insertion reactions provide an elegant solution to this problem. These reactions allow for the formation of new carbon-carbon bonds with a high degree of regioselectivity, often dictated by the electronic and steric environment of the C-H bond.

The mechanism of C-H insertion is generally considered to be a concerted process where the carbene's empty p-orbital interacts with the σ-bond of the C-H bond. caltech.edu The selectivity of the insertion can be tuned by modifying the electronic nature of the carbene or the ligands on the rhodium catalyst. caltech.edu For instance, in reactions with tetrahydrofuran, the chemoselectivity between C-H insertion and C-O insertion can be controlled by altering the catalyst loading. mdpi.com

Intramolecular C-H insertion reactions are particularly useful for the construction of cyclic compounds. The regioselectivity in these reactions is often predictable, favoring the formation of five-membered rings.

Heteroatom-Hydrogen (X-H) Insertion Reactions (X = N, S, O)

Rhodium(II)-catalyzed X-H insertion reactions offer a direct and efficient method for the formation of C-X bonds, where X is a heteroatom such as nitrogen, sulfur, or oxygen. rsc.org These reactions are mechanistically distinct from C-H insertions and are believed to proceed through a stepwise process involving the formation of an ylide intermediate followed by a proton transfer. arkat-usa.org

The insertion of rhodium carbenoids into the N-H bonds of amines and amides is a valuable tool for the synthesis of α-amino acid derivatives and peptides. semanticscholar.org Similarly, insertion into the O-H bonds of alcohols and water, and the S-H bonds of thiols provides access to α-alkoxy, α-hydroxy, and α-thio carbonyl compounds, respectively. arkat-usa.org While enantioselective versions of these reactions have been developed, achieving high levels of stereocontrol can be challenging. arkat-usa.orgsemanticscholar.org

Ylide Formation and Subsequent Rearrangement Reactions

Dirhodium(II) tetraacetate is a highly effective catalyst for the generation of ylides from diazo compounds. researchgate.net These ylide intermediates are not typically isolated but undergo further synthetically useful transformations. researchgate.net One of the most prominent applications is the ias.ac.inacs.org-sigmatropic rearrangement of allylic and propargylic oxonium and sulfonium (B1226848) ylides.

In a representative example, the rhodium(II) acetate-catalyzed decomposition of α-diazo β-keto esters containing an O-benzyl group with varying electronic substituents leads to the formation of bicyclic oxonium ylides. acs.org These intermediates then undergo either a ias.ac.inmdpi.com- or researchgate.netmdpi.com-rearrangement. acs.org It has been observed that an increase in electron density on the benzylic carbon of the migrating group favors the researchgate.netmdpi.com-migration product, whereas a decrease in electron density promotes the formation of the ias.ac.inmdpi.com-migration product. acs.org

The tandem ylide formation/ ias.ac.inacs.org-sigmatropic rearrangement between donor/acceptor rhodium carbenoids and chiral allylic alcohols provides a convergent method for carbon-carbon bond formation, generating two adjacent stereocenters. nih.gov By selecting the appropriate combination of a chiral dirhodium catalyst, such as dirhodium tetrakis(S-dodecylsulfonylprolinate) (Rh₂(DOSP)₄), and a chiral allylic alcohol, any of the four possible stereoisomers of the product can be synthesized with high diastereoselectivity and enantioselectivity. nih.gov

Rhodium(II) acetate also catalyzes the denitrogenative transformation of 4-substituted 1-sulfonyl-1,2,3-triazoles that have pendent allyl and propargyl ethers and thioethers. acs.org This reaction proceeds through the formation of onium ylides, which then undergo a ias.ac.inacs.org-sigmatropic rearrangement to produce 2-tetrasubstituted heterocycles in high yield and with excellent diastereoselectivity. acs.org For instance, the reaction of various 1-sulfonyl-1,2,3-triazoles under these conditions effectively controls the formation of the new tetrasubstituted center with diastereomeric ratios ranging from 18:1 to >20:1. acs.org

A stereoselective synthesis of a tetrahydrofuran-3-one derivative was achieved using a rhodium(II) tetraacetate-catalyzed oxonium ylide formation– ias.ac.inacs.org-sigmatropic rearrangement of an α-diazo-β-keto ester derived from D-glucose. thieme-connect.com The reaction proceeded smoothly to afford the product as a single diastereomer in 79% yield. thieme-connect.comthieme-connect.com This transformation was a key step in the synthesis of 2-epi-cinatrin C₁ dimethyl ester. thieme-connect.com

Below is a table summarizing the diastereoselectivity of the rhodium(II) acetate-catalyzed rearrangement of various 1-sulfonyl-1,2,3-triazoles.

| Substrate | Product | Diastereomeric Ratio (dr) | Overall Yield (%) |

|---|---|---|---|

| 1-ST with pendent allyl ether | Tetrahydrofur-2-yl methyl imine | 18:1 | High |

| 1-ST with pendent propargyl ether | Tetrahydrofur-2-yl methyl imine | >20:1 | High |

| 1-ST with pendent allyl thioether | Tetrahydrothiophen-2-yl methyl imine | >20:1 | High |

| 1-ST with pendent propargyl thioether | Tetrahydrothiophen-2-yl methyl imine | 19:1 | High |

Aromatic Cycloaddition Reactions

Dirhodium(II) tetraacetate is a useful catalyst for two-component cycloaddition reactions. researchgate.netmatthey.com A notable application is the tandem carbonyl ylide formation/intermolecular 1,3-dipolar cycloaddition of α-diazoketones. mdpi.com In these reactions, the steric bulk of the ligands on the dirhodium catalyst can significantly influence the enantioselectivity. mdpi.com For example, in the reaction of an α-diazoketone, the enantioselectivity increased with the steric bulk of the N-protected amino acid ligand, with Rh₂(S-PTTL)₄ providing the highest enantiomeric excess (74% ee). mdpi.com

Chiral dirhodium(II) carboxylates have also been used to catalyze the asymmetric cycloaddition of carbonyl ylides with indoles. thieme-connect.com Furthermore, dirhodium(II) tetraacetate catalyzes the reaction of 1-tosyl-1,2,3-triazoles with salicylaldehydes to synthesize 2,5-epoxy-1,4-benzoxazepines. acs.org

Mechanistic Insights into Catalytic Cycles

Understanding the mechanisms of dirhodium-catalyzed reactions is crucial for the rational design of new catalysts and the optimization of reaction conditions. This involves the identification of reactive intermediates and the elucidation of factors that control selectivity.

Identification and Characterization of Reactive Intermediates

The catalytic cycles of dirhodium(II) tetraacetate-mediated reactions are characterized by the formation of highly reactive rhodium carbene and nitrene intermediates. researchgate.netnih.gov For a long time, the exact structure of the rhodium carbene species was ambiguous, and they were often referred to as "rhodium carbenoids." nih.gov However, in 2013, the isolation and spectral characterization of a rhodium carbene intermediate provided strong evidence for its structure. nih.gov Subsequent crystallographic studies of several rhodium carbene complexes have further solidified the understanding of these metal-bound carbenes. nih.gov

The formation of the rhodium carbene from a diazo compound is proposed to involve the initial formation of a metal-diazo complex, followed by the rate-limiting extrusion of dinitrogen. researchgate.net A large nitrogen-15 (B135050) kinetic isotope effect supports this mechanism, indicating significant C-N bond fission in the transition state. researchgate.net

Similarly, rhodium-catalyzed nitrene transfer reactions are believed to proceed through rhodium-nitrenoid intermediates. nih.gov Recent research has led to the successful crystallographic monitoring of the formation of a rhodium-acylnitrenoid intermediate and its subsequent transfer to a nucleophile, providing detailed mechanistic snapshots of this process. eurekalert.orgyoutube.com In some cases, these reactions may involve nitrene radical intermediates, which are formed by a one-electron transfer from a redox-active ligand to the rhodium(III)-bound nitrene. nih.gov

The table below provides a summary of key reactive intermediates in rhodium-catalyzed reactions and the methods used for their characterization.

| Reactive Intermediate | Precursor | Catalyst System | Characterization Method(s) |

|---|---|---|---|

| Rhodium Carbene | Diazo compound | Dirhodium(II) tetraacetate | NMR Spectroscopy, X-ray Crystallography |

| Rhodium Nitrenoid (Acylnitrenoid) | Dioxazolone | Chromophoric rhodium complex | Photoinduced Single Crystal X-ray Diffraction |

| Nitrene Radical | Tosyl azide | Rhodium(III) complex with redox-active ligand | Computational and Experimental Kinetic Studies |

Influence of Catalyst Structure (Homoleptic vs. Heteroleptic) on Catalytic Performance

The structure of the dirhodium catalyst, particularly the nature of the bridging ligands, plays a critical role in its catalytic performance. Dirhodium complexes can be either homoleptic, where all four bridging ligands are identical, or heteroleptic, where they are different. rsc.org

While homoleptic catalysts have been extensively studied and are highly successful, heteroleptic complexes offer additional opportunities for fine-tuning the catalyst's steric and electronic properties. rsc.orgnih.gov The synthesis of heteroleptic dirhodium(II) carboxylate catalysts can be challenging, but methods have been developed, for instance, using a tetrachlorophthaloyl (TCPT) unit as a polarity-control group to facilitate the separation of the different complexes formed. acs.org

The performance of heteroleptic catalysts can sometimes surpass that of their homoleptic counterparts. For example, in the cyclopropanation of 4-methoxystyrene (B147599) with a stannylated diazo compound, a heteroleptic mixed carboxylate/acetamidate complex, Rh₂(R-TPCP)₃(acam), showed better activity and enantioselectivity than the homoleptic variant, Rh₂(R-TPCP)₄. rsc.org Similarly, the heteroleptic complex Rh₂(DPTI)₃(OAc) was more effective than the homoleptic Rh₂(DPTI)₄ for the enantioselective synthesis of cyclopropenes and cyclopropanes. rsc.org

In some instances, heterobimetallic paddlewheel complexes, where one rhodium atom is replaced by another metal, have been shown to provide superior enantioselectivity compared to their homobimetallic dirhodium analogues. researchgate.net The dynamic nature of the catalyst structure under reaction conditions, such as the interconversion between nanoparticles and single atoms, can also significantly impact catalytic activity. nih.govacs.orgacs.orgresearchgate.net

Stereochemical Control and Enantioselectivity in Asymmetric Catalysis with Chiral Dirhodium Complexes

Achieving high levels of stereochemical control is a central goal in asymmetric catalysis. With chiral dirhodium complexes, the stereoselectivity of a reaction is intricately linked to the structure of the catalyst and the arrangement of its chiral ligands. mdpi.commdpi.com

The enantioselectivity of chiral dirhodium(II) carboxylate catalysts is often rationalized by the spatial arrangement of the ligands around the dirhodium core. mdpi.comcanberra.edu.au For catalysts like Rh₂(S-DOSP)₄, which exhibit exceptional enantioselectivity in a variety of reactions, a D₂-symmetric α,β,α,β-arrangement of the ligands is proposed to be the most favorable conformation in solution. nih.gov This arrangement creates two equivalent and sterically encumbered active sites, which effectively restrict the possible trajectories for the substrate to approach the rhodium carbene, leading to high asymmetric induction. nih.gov The absolute stereochemistry of the products can often be accurately predicted based on this model. nih.gov

The steric and electronic properties of the ligands are critical. Increasing the steric bulk of the ligands can enhance enantioselectivity in certain reactions. mdpi.com For example, sterically demanding dirhodium tetrakis(triarylcyclopropanecarboxylate) catalysts can favor the C-H functionalization of activated primary C-H bonds over secondary ones. bohrium.com

The purity of the chiral ligands used to prepare the catalyst is also crucial. The presence of a ligand with the opposite absolute configuration can disrupt the symmetry of the chiral pocket, leading to a decrease in enantioselectivity. mdpi.com

In some cases, a matched and mismatched effect is observed when using a chiral catalyst with a chiral substrate. For instance, in the tandem ylide formation/ ias.ac.inacs.org-sigmatropic rearrangement of chiral allylic alcohols, the combination of the (R)-configured catalyst Rh₂(R-DOSP)₄ with the (R,E)-configured alcohol is a "matched" pair, leading to high diastereoselectivity, while the combination with the (S,Z)-configured alcohol is a "mismatched" pair, resulting in lower selectivity. nih.gov

Future Directions and Emerging Research Areas in Dirhodium Ii Tetraacetate Hydrate Chemistry

Development of Novel Dirhodium(II) Catalyst Architectures for Enhanced Reactivity and Selectivity

A primary focus of current research is the rational design of new dirhodium(II) catalysts to overcome existing limitations in reactivity and selectivity. Traditional dirhodium(II) tetraacetate serves as a foundational scaffold, but modifying the bridging and axial ligands has proven to be a powerful strategy for tuning the catalyst's steric and electronic properties.

Beyond Carboxylates: To further expand the catalytic scope, researchers are exploring ligands beyond the traditional carboxylates. A notable development is the use of 2-pyridone-based bridging ligands, which offer different electronic and steric properties, enabling new types of selective transformations such as intermolecular allylic C-H amination. researchgate.net The modular nature of these new ligand families allows for fine-tuning of the catalyst's performance.

Supramolecular and Heterogeneous Architectures: To improve catalyst recovery and reusability, a major thrust is the incorporation of dirhodium units into larger, heterogeneous structures. This includes the synthesis of:

Metal-Organic Frameworks (MOFs): Crystalline structures where dirhodium paddlewheel units act as nodes connected by organic linkers. nih.gov These materials can feature dynamic and accessible active sites.

Coordination Polymers: Dirhodium units linked by ditopic ligands to form sheet-like or other polymeric structures. nih.govrsc.org These materials have shown excellent catalytic efficiency in reactions like cyclopropanation and can be easily recycled. rsc.org

Supramolecular Assemblies: Dirhodium complexes functionalized with moieties like BODIPY can self-assemble into frameworks through non-covalent interactions, creating materials that can act as photocatalysts for reactions like hydrogen evolution. bohrium.com

Axial and Bridging Site Modifications: Fine-tuning of the catalyst's reactivity is also being achieved by modifying both the equatorial (bridging) and axial positions. While bridging ligands create the primary chiral environment, the introduction of chiral phosphine (B1218219) ligands at the axial position represents a newer strategy to control stereoselectivity. nih.govrsc.org Additionally, tethering Lewis basic groups, such as thioethers, to the bridging ligand scaffold can modulate the electron density of the dirhodium core and enhance catalytic activity in specific reactions. nsf.gov The development of heteroleptic catalysts, which contain different types of bridging ligands on the same dirhodium core, offers another layer of control over the catalyst's properties and reactivity. tandfonline.com

Table 1: Examples of Novel Dirhodium(II) Catalyst Architectures

| Catalyst Architecture | Key Feature | Targeted Improvement | Example Application |

| C₄-Symmetric "Bowl" Catalysts | Self-assembly of chiral ligands into a high-symmetry, pocket-like structure. | Site-selectivity and enantioselectivity in C-H functionalization. acs.orgresearchgate.net | Selective functionalization of specific C-H bonds in complex alkanes. acs.org |

| 2-Pyridone Ligands | Replacement of traditional carboxylate ligands with a new modular family. | Enhanced stability and unique selectivity profiles. researchgate.net | Intermolecular allylic C-H amination. researchgate.net |

| Coordination Polymers | Dirhodium units linked by chiral dicarboxylic acids into a recyclable solid. | Catalyst reusability and improved enantioselectivity over previous designs. rsc.org | Asymmetric cyclopropanation of styrene (B11656) and diazooxindole. rsc.org |

| Supramolecular Frameworks | Self-assembly of functionalized dirhodium complexes via non-covalent bonds. | Creation of heterogeneous photocatalysts with ordered functional units. bohrium.com | Visible-light-driven hydrogen evolution. bohrium.com |

| Axial Phosphine Ligands | Use of a chiral phosphine ligand at the axial position with achiral bridging ligands. | A new strategy for stereocontrol, moving beyond bridging ligand chirality. nih.gov | Highly enantioselective carbonyl addition reactions. nih.gov |

Advanced Computational Modeling for Predictive Catalysis and Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of dirhodium(II) catalysts. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD), and quantitative structure-activity relationship (QSAR) models are providing unprecedented insights into reaction mechanisms, catalyst structure, and the origins of selectivity.

Mechanism Elucidation: DFT calculations are routinely used to map out the potential energy surfaces of catalytic cycles. This allows researchers to distinguish between different possible pathways, such as concerted versus stepwise mechanisms or singlet versus triplet state reactivity in C-H amination reactions. nih.gov For instance, computational studies have been crucial in understanding how noncovalent interactions, like π-π stacking between a catalyst's ligand and the substrate, can override intrinsic bond reactivity to control site-selectivity. nih.gov These calculations can also determine the rate-determining and selectivity-determining steps of a reaction, providing a clear target for catalyst optimization. rsc.org

Predictive Catalyst Design and Selection: A major goal of computational modeling is to move from rationalizing existing results to predicting the outcomes of new catalyst-substrate combinations. One powerful approach involves creating databases of dirhodium catalysts based on DFT-calculated steric and electronic parameters. bohrium.comtandfonline.com By applying statistical methods like principal component analysis (PCA), these properties can be used to create "catalyst maps" that correlate a catalyst's position in the map to its performance (e.g., yield or selectivity) in a given reaction. bohrium.comtandfonline.com Such mechanism-independent models can guide the selection of optimal catalysts from a large pool of candidates, accelerating reaction optimization. bohrium.com More complex, nonlinear statistical models are also being developed to capture the intricate interactions between catalyst and substrate features that govern stereoselectivity. nsf.gov

Understanding Catalyst Structure and Dynamics: Computational methods provide detailed information about the three-dimensional structure of catalysts, which is often difficult to fully characterize experimentally. DFT calculations can predict the most stable conformations of ligands around the dirhodium core, which is critical for understanding stereocontrol. nih.gov Furthermore, molecular dynamics (MD) simulations can reveal the flexibility and conformational dynamics of catalysts, challenging the assumption that some catalyst frameworks are rigid and showing how solvent interactions can influence their structure. acs.org This dynamic view is essential for a complete understanding of how the catalyst and substrate interact during the reaction.

Table 2: Applications of Computational Modeling in Dirhodium(II) Catalysis

| Computational Method | Application Area | Key Insights Provided |

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | - Determination of transition state structures and energies. nih.govrsc.org- Distinction between concerted vs. stepwise and singlet vs. triplet pathways. nih.gov- Rationalization of chemo-, regio-, and stereoselectivity based on steric and electronic effects. acs.org |

| Principal Component Analysis (PCA) / Statistical Modeling | Predictive Catalyst Selection | - Creation of "catalyst maps" based on calculated steric and electronic descriptors. bohrium.comtandfonline.com- Correlation of catalyst properties with experimental outcomes (yield, selectivity). bohrium.com- Data-led guidance for designing more effective catalyst screening sets. bohrium.com |

| Molecular Dynamics (MD) Simulations | Catalyst Structure and Dynamics | - Analysis of catalyst flexibility and conformational changes in solution. acs.org- Understanding the influence of solvent and noncovalent interactions on catalyst structure. acs.org |

| ONIOM (QM/MM) | Large System Modeling | - Feasible calculation of large, complex catalyst structures by treating different parts with different levels of theory. researchgate.net |

Integration in Sustainable Chemical Processes and Industrial Applications

A critical direction for the future of dirhodium(II) catalysis is its alignment with the principles of green chemistry and its translation to industrial-scale synthesis. Given that rhodium is a precious and expensive metal, developing sustainable processes that allow for catalyst recovery and reuse is paramount for economic and environmental viability. nih.gov

Heterogenization for Recyclability: A primary strategy for creating sustainable catalytic systems is heterogenization, which involves immobilizing the homogeneous catalyst onto a solid support. This facilitates easy separation of the catalyst from the reaction mixture and allows for its reuse. Several approaches have been successfully demonstrated:

Inorganic Supports: Dirhodium complexes have been covalently anchored to functionalized mesoporous silica (B1680970) (e.g., SBA-15), allowing the resulting heterogeneous catalysts to be used in pharmaceutical synthesis. acs.orgresearchgate.net

Polymeric Supports: Self-supported, reusable dirhodium polymer-based catalysts have been prepared that show good reactivity in carbene and nitrene transfer reactions under ambient conditions, making them promising for industrial applications. bohrium.comrsc.org

Biohybrid Catalysts: In an innovative approach, dirhodium tetraacetate has been fixed within porous, cross-linked protein crystals (e.g., RNase A). nih.govacs.orgacs.org These biohybrid materials act as heterogeneous catalysts that can promote reactions in aqueous solutions. nih.govacs.org

Green Reaction Media: Replacing conventional volatile organic solvents (VOCs) with more environmentally benign alternatives is another key aspect of sustainable chemistry. Dirhodium catalysts have shown efficacy in a range of green solvents:

Water: The development of dirhodium-based biohybrid catalysts enables reactions like olefin cyclopropanation to be performed in aqueous media. nih.govacs.org

Ethanol (B145695): Rhodium-catalyzed asymmetric arylations have been developed to run in ethanol, a green solvent, with the added benefit of a recyclable catalytic system. rsc.orgrsc.org

Supercritical CO₂: Intramolecular C-H insertion reactions have been successfully carried out using supercritical carbon dioxide (scCO₂) as the solvent, affording high yields and allowing for catalyst recycling. tandfonline.com

Industrial Process Viability: The ultimate goal is the application of these catalysts in large-scale industrial processes, particularly for the synthesis of pharmaceuticals and other high-value chemicals. researchgate.netemory.edu The development of robust, recyclable heterogeneous catalysts is a major step toward this goal. bohrium.com Scalable synthesis protocols for important ligands and the dirhodium(II) complexes themselves are also being developed to address the strategic challenges of cost and availability. acs.org Furthermore, methods for performing reactions with very low catalyst loadings (high turnover numbers) are crucial for managing the cost of the precious metal. acs.org The demonstrated utility of dirhodium catalysts in creating complex molecular architectures, such as intermediates for pharmaceutical agents, underscores their significant potential for industrial application. google.com

Table 4: Sustainable Approaches in Dirhodium(II) Catalysis

| Sustainability Strategy | Description | Example |

| Heterogenization | Immobilizing the catalyst on a solid support for easy recovery and reuse. | Covalently linking dirhodium complexes to mesoporous silica (SBA-15) or forming self-supported coordination polymers. researchgate.netbohrium.comrsc.org |

| Bio-inspired Catalysis | Encapsulating dirhodium tetraacetate within cross-linked protein crystals. | Performing cyclopropanation reactions in aqueous solution using a recyclable [Rh₂(OAc)₄]/RNase A biohybrid catalyst. nih.govacs.org |

| Green Solvents | Replacing traditional organic solvents with environmentally friendly alternatives. | Using supercritical CO₂ for C-H insertion reactions or ethanol for asymmetric arylations. rsc.orgrsc.orgtandfonline.com |

| Catalyst Recycling | Developing reaction systems where the catalyst can be recovered and reused over multiple cycles. | A rhodium-catalyzed C-H activation/[4+2] annulation in ethanol with a recyclable catalyst system. rsc.org |

| Process Intensification | Achieving high product output with minimal catalyst usage. | Conducting reactions with very low catalyst loadings (e.g., 0.5 mol%) suitable for gram-scale synthesis. rsc.org |

Q & A

Q. What are the synthetic routes and characterization methods for rhodium(II) tetraacetate hydrate?

Rhodium(II) tetraacetate hydrate is synthesized via ligand substitution reactions using rhodium precursors (e.g., RhCl₃·xH₂O) and acetate ligands under controlled pH and temperature. Key characterization includes single-crystal X-ray diffraction to confirm its binuclear structure (Rh-Rh distance: 2.45 Å) and isostructural similarity to copper(II) acetate hydrate . Thermogravimetric analysis (TGA) identifies hydrate content, while UV-Vis spectroscopy reveals electronic transitions at 17,000 cm⁻¹ and 22,000 cm⁻¹ . Polarized light microscopy and elemental analysis (EDX) further validate purity.

Q. How are the electronic spectral features of rhodium(II) tetraacetate hydrate interpreted?

The visible/near-UV spectrum shows two band systems at 17,000 cm⁻¹ (assigned to a₁g → a₂u transitions) and 22,000 cm⁻¹ (e₉ → b₁u or b₂g → b₁u transitions). Polarization studies at 10–295 K confirm z-axis (Rh-Rh) and perpendicular (xy) components, with temperature-dependent intensity changes indicating vibronic coupling . These features correlate with the compound’s D₄h symmetry and ligand-field splitting .

Advanced Research Questions

Q. How do temperature-dependent electronic spectra resolve electronic structure ambiguities?

Low-temperature (10 K) spectra minimize thermal broadening, enabling resolution of overlapping transitions. For the 22,000 cm⁻¹ band, variable polarization measurements distinguish between b₂g → b₁u and e₉ → b₂u contributions. Temperature-dependent intensity ratios (parallel vs. perpendicular polarization) validate assignments using Franck-Condon principles . Contradictions in transition assignments (e.g., unresolved contributions from b₁g → b₂u) require density functional theory (DFT) simulations to confirm orbital symmetries .

Q. What methodological strategies address discrepancies in catalytic performance studies?

Rhodium(II) tetraacetate hydrate exhibits catalytic activity in alkene hydroformylation and hydrogenation. Discrepancies in turnover frequencies (TOFs) between homogeneous and resin-immobilized systems arise from steric effects and ligand accessibility . Advanced kinetic studies (e.g., in situ IR spectroscopy) monitor reaction intermediates, while X-ray absorption spectroscopy (XAS) probes Rh-Rh bonding dynamics during catalysis .

Q. How does the binuclear structure influence catalytic mechanisms?